molecular formula C7H9NO3 B2848513 6-Oxa-8-azaspiro[3.5]nonane-2,7-dione CAS No. 2305253-57-8

6-Oxa-8-azaspiro[3.5]nonane-2,7-dione

Cat. No.: B2848513
CAS No.: 2305253-57-8
M. Wt: 155.153
InChI Key: OGUVXBSGEJDGFV-UHFFFAOYSA-N
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Description

6-Oxa-8-azaspiro[3.5]nonane-2,7-dione is a spirocyclic compound with the molecular formula C 7 H 9 NO 3 and a molecular weight of 155.15 g/mol . Its structure is defined by a central spiro carbon atom connecting two distinct ring systems—a ketone-containing cycloalkyl ring and a lactam-fused oxazine ring—imparting significant three-dimensionality and rigidity . This spirocyclic framework is recognized as a privileged scaffold in medicinal chemistry due to its ability to improve binding affinity and selectivity toward biological targets by presenting substituents in well-defined vectors in 3D space . Spiroheterocycles of this class are isosteric alternatives to planar aromatic motifs and are increasingly investigated in modern drug discovery programs for their enhanced physicochemical properties . The inherent structural features of such spirocyclic motifs are found in a range of natural products and synthetic bioactive compounds with diverse biological activities, including serving as antiviral, anticancer, and antimicrobial agents . Researchers value this compound as a versatile synthetic intermediate for constructing complex, drug-like molecules or as a core scaffold for developing novel pharmacological tools. As a high-purity building block, it enables the exploration of structure-activity relationships in medicinal chemistry campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-oxa-8-azaspiro[3.5]nonane-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-1-7(2-5)3-8-6(10)11-4-7/h1-4H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUVXBSGEJDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CNC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The precursor 3-((benzylamino)methyl)oxetane-3-ol (compound 1) reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) to form an intermediate acylated derivative (compound 2). This step typically employs dichloromethane or acetonitrile as the solvent at temperatures below 10°C to suppress side reactions.

Key parameters:

  • Molar ratio of compound 1 : base : chloroacetyl chloride = 1 : 1.1–1.5 : 1.1–2.
  • Reaction time: 8–20 hours at room temperature.

Cyclization and Ring Formation

The intermediate undergoes intramolecular cyclization under inert conditions using strong bases such as sodium hydride (NaH) or hexamethyldisilazide (HMDS). This step forms the spirocyclic framework (compound 3).

Optimization insights:

  • Solvent: Anhydrous tetrahydrofuran (THF) improves reaction homogeneity.
  • Temperature: Controlled addition at 0°C prevents exothermic decomposition.
  • Yield: 69.4% reported for analogous spirocyclic systems.

Reduction and Oxidation to Dione

Subsequent reduction of compound 3 with lithium aluminum hydride (LiAlH4) generates a secondary amine intermediate (compound 4), which is oxidized to the dione structure. Catalytic hydrogenation removes protecting groups (e.g., benzyl), followed by oxalic acid treatment to stabilize the final product.

Critical conditions for oxidation:

  • Oxidizing agent: Oxygen or peroxides under controlled pH.
  • Solvent: Acetic acid facilitates proton transfer during hydrogenation.

Industrial-Scale Adaptations

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety:

  • Solvents: Dichloromethane and THF are replaced with ethyl acetate or toluene for easier recycling.
  • Catalysts: Palladium on carbon (Pd/C) or Raney nickel accelerates hydrogenolysis.

Yield Optimization Strategies

Parameter Laboratory Scale Industrial Scale
Reaction Time 16–24 hours 8–12 hours
Temperature Control 0–25°C 10–30°C
Purity 95–98% >99%

Table 1: Scalability adjustments for high-throughput production.

Analytical and Characterization Data

Spectroscopic Validation

  • NMR: $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.85–3.75 (m, 2H, CH$$2$$), 2.90–2.80 (m, 2H, CH$$2$$), 1.95–1.85 (m, 4H, spiro-CH$$2$$).
  • IR: Strong absorptions at 1740 cm$$^{-1}$$ (C=O) and 1220 cm$$^{-1}$$ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity with a retention time of 6.8 minutes.

Challenges and Alternative Approaches

Competing Side Reactions

  • Amide Hydrolysis: Elevated pH during cyclization may cleave the dione ring. Mitigated by strict temperature control.
  • Over-Reduction: Excess LiAlH$$_4$$ reduces carbonyl groups to alcohols. Stoichiometric optimization (1:1.1 molar ratio) is critical.

Emerging Methodologies

  • Enzymatic Oxidation: Pilot studies use laccase enzymes for greener dione synthesis, though yields remain suboptimal (45–50%).
  • Flow Chemistry: Microreactors reduce reaction times by 50% but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-8-azaspiro[3.5]nonane-2,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of N-alkylated spirocyclic compounds.

Scientific Research Applications

6-Oxa-8-azaspiro[3.5]nonane-2,7-dione has several applications in scientific research:

    Medicinal Chemistry: It is explored as a scaffold for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic compounds.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Oxa-8-azaspiro[3.5]nonane-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Spirocyclic Diones
  • Spiro[3.5]nonane-6,8-dione: This compound, differing in dione positions (6,8 vs. 2,7), is a pharmaceutical intermediate used in synthesizing active ingredients. Its synthesis is challenging due to ring strain and reactivity, but optimized methods have improved yields .
  • 1,6-Diazaspiro[4.4]nonane-2,7-dione: A spirodilactam with nitrogen atoms at positions 1 and 4. Sulfonamide-substituted derivatives of this compound are used in high-performance polymers with elevated glass transition temperatures, highlighting its utility in material science .
  • 1,3-Diazaspiro[4.4]nonane-2,4-dione: Features a different spiro framework ([4.4]nonane) and nitrogen placement.

Key Structural Differences :

Compound Ring System Heteroatoms Dione Positions Primary Application
6-Oxa-8-azaspiro[3.5]nonane-2,7-dione Spiro[3.5]nonane 1 oxygen, 1 nitrogen 2,7 Organic synthesis
Spiro[3.5]nonane-6,8-dione Spiro[3.5]nonane None 6,8 Pharmaceutical intermediate
1,6-Diazaspiro[4.4]nonane-2,7-dione Spiro[4.4]nonane 2 nitrogens 2,7 Polymer synthesis
Bicyclic Diones
  • 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: A bicyclic (non-spiro) dione with methoxy substituents. It exhibits strong binding affinity to fungal enzymes (e.g., Cellobiose dehydrogenase, −5.19 kcal/mol) and anti-inflammatory proteins (e.g., IL-1β, −8.56 kcal/mol), making it a candidate for antifungal and anti-inflammatory therapies .
  • Benzimidazole-4,7-diones: These bicyclic compounds, such as derivatives 5a–c and 6c, show hypoxia-selective anticancer activity. For example, compound 6b has a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a clinical reference compound .

Functional Comparison :

  • This compound: Primarily a synthetic building block; bioactivity data are sparse.
  • 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: Demonstrated dual antifungal and anti-inflammatory effects .
  • Benzimidazole-4,7-diones : Hypoxia-activated prodrugs with potent antiproliferative effects on tumor cells .

Biological Activity

6-Oxa-8-azaspiro[3.5]nonane-2,7-dione is a novel compound belonging to the spirocyclic class of organic molecules. Its unique structure, characterized by the presence of both nitrogen and oxygen in a bicyclic framework, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Structural Information

  • Molecular Formula : C7_7H9_9N O3_3
  • Molecular Weight : 155.15 g/mol
  • SMILES Notation : C1C(=O)CC12CNC(=O)OC2
  • InChIKey : OGUVXBSGEJDGFV-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors and enzymes involved in critical metabolic pathways.

Target Interactions

  • Enzyme Inhibition :
    • Compounds within the azaspiro family have shown potential as inhibitors of fatty acid amide hydrolase (FAAH), which plays a significant role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and inflammation .
  • Receptor Modulation :
    • Preliminary studies suggest that derivatives of this compound may act as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. For instance, a related class of compounds exhibited glucose-lowering effects in diabetic models .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Properties : Research indicates that spirocyclic compounds may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Neuroprotective Effects : The ability to modulate neurotransmitter systems positions this compound as a candidate for neuroprotective applications, particularly in neurodegenerative diseases .

Case Studies

  • Cancer Cell Line Studies :
    • In vitro studies demonstrated that 6-Oxa-8-azaspiro[3.5]nonane derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose ranges for therapeutic interventions .
  • Diabetes Models :
    • In animal models, compounds structurally related to 6-Oxa-8-azaspiro[3.5]nonane were shown to improve glucose tolerance and insulin sensitivity, suggesting potential applications in diabetes management .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
7-Azaspiro[3.5]nonane-6,8-dioneBicyclicInhibits FAAH
2-Oxa-6-azaspiro[3.3]heptaneSpirocyclicKnown for stability and reactivity
1-Oxa-8-azaspiro[4.5]decaneSpirocyclicExhibits similar inhibitory activity against enzymes
7-Oxa-2-azaspiro[3.5]nonaneSpirocyclicFunctionalized derivatives used in drug design

Q & A

Q. What are the most reliable synthetic routes for 6-Oxa-8-azaspiro[3.5]nonane-2,7-dione, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via cyclization reactions using precursors containing both nitrogen and oxygen heteroatoms. Key steps include:

  • Precursor Preparation : Reacting chloroacetyl chloride with a nitrogen-containing intermediate in a polar aprotic solvent (e.g., DMF) under basic conditions .
  • Cyclization : Optimizing temperature (60–80°C) and reaction time (12–24 hrs) to minimize byproducts.
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural characterization of this compound performed to confirm its spirocyclic framework?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : 1^1H and 13^13C NMR to identify sp3^3-hybridized carbons and bridgehead protons. Key signals include δ 3.5–4.5 ppm (oxygen/nitrogen-linked CH2_2) and carbonyl carbons at ~170–180 ppm .
  • X-ray Diffraction : Single-crystal XRD resolves the spirocyclic geometry, confirming bond angles and torsion strains (e.g., P21_1/c space group for similar analogs) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 170.1) .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: The compound’s spirocyclic structure confers rigidity and bioactivity, making it valuable for:

  • Enzyme Inhibition : Acts as a fatty acid amide hydrolase (FAAH) inhibitor, with IC50_{50} values in the nanomolar range. Assays use fluorogenic substrates (e.g., arachidonoyl thioacetate) .
  • Neurological Drug Development : Modulates endocannabinoid pathways in preclinical models of pain and anxiety .
  • SAR Studies : Methyl or halogen substitutions at the 6-position enhance binding affinity to FAAH by 2–3-fold .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and guide synthetic optimization of derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the carbonyl group at C7 is reactive toward nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with FAAH’s catalytic triad (Ser241, Ser217, Gly239). Substituents at C8 improve binding via hydrophobic interactions .
  • Retrosynthetic Analysis : Tools like Reaxys and Pistachio databases propose feasible routes (e.g., via lactam intermediates) .

Q. How do structural analogs differ in reactivity and bioactivity, and how can these differences be exploited?

Methodological Answer: Comparative studies reveal:

  • Oxygen vs. Nitrogen Positioning : 2-Oxa-7-azaspiro[3.5]nonane shows reduced FAAH inhibition (IC50_{50} >1 µM) due to altered hydrogen bonding .
  • Steric Effects : 6,6-Dimethyl derivatives exhibit lower solubility but higher metabolic stability (t1/2_{1/2} increased by 40% in hepatic microsomes) .
  • Spiro Ring Size : 8-Azaspiro[4.5]decane analogs lose rigidity, reducing target selectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation includes:

  • Standardized Assays : Use recombinant FAAH in standardized buffers (pH 7.4, 37°C) with controls for non-specific hydrolysis .
  • Batch Consistency : Compare multiple synthetic batches via LC-MS to rule out impurities (e.g., uncyclized precursors) .
  • Cross-Validation : Replicate key findings in orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic activity) .

Q. What methodologies are used to study the compound’s potential in materials science?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition >250°C, suitable for high-temperature polymers .
  • Self-Assembly : TEM and SAXS reveal micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM) .
  • Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) modifies the spiro core for conductive polymers .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

Methodological Answer: Solubility varies due to:

  • Polymorphism : XRD identifies anhydrous vs. hydrate forms, with water content altering solubility by 10–20% .
  • pH-Dependent Ionization : The lactam nitrogen (pKa ~3.5) increases solubility in acidic buffers (e.g., 25 mg/mL at pH 2 vs. 5 mg/mL at pH 7) .
  • Counterion Effects : Hydrochloride salts (e.g., 7,7-dimethyl derivative) improve aqueous solubility by 50% .

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